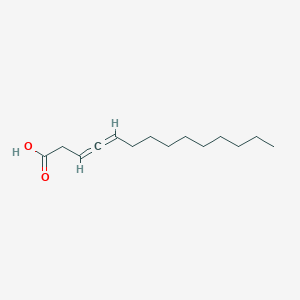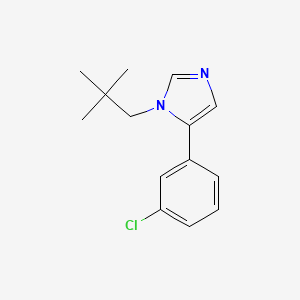![molecular formula C17H28N2O2 B14299297 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol CAS No. 113816-90-3](/img/structure/B14299297.png)
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group, a pyrrolidine ring, and a propoxy linkage, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol typically involves multiple steps, including the formation of the aniline and pyrrolidine intermediates, followed by their coupling through a propoxy linkage. Common synthetic routes may involve:
Formation of Aniline Intermediate: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.
Formation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The aniline and pyrrolidine intermediates are coupled using a propoxy linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Pyrrolidin-1-yl)propoxy]aniline
- 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid
- 3-[3-(Pyrrolidin-1-yl)propoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113816-90-3 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(3-anilino-2-pyrrolidin-1-ylpropoxy)-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,20)14-21-13-16(19-10-6-7-11-19)12-18-15-8-4-3-5-9-15/h3-5,8-9,16,18,20H,6-7,10-14H2,1-2H3 |
InChI Key |
JUMMJUNSHOMKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC(CNC1=CC=CC=C1)N2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


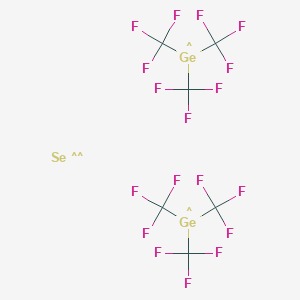
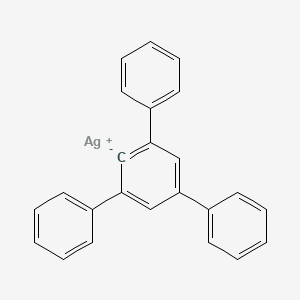
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
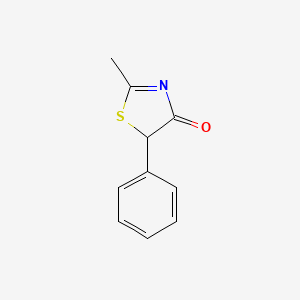
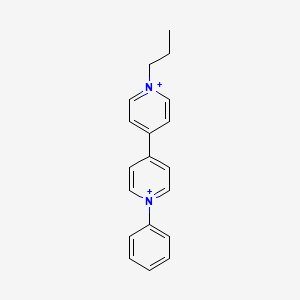
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

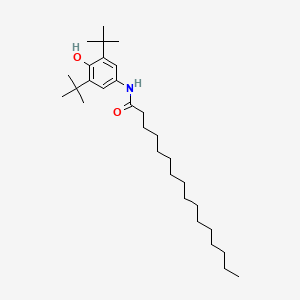

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
